molecular formula C16H17ClFN5O2 B11442838 Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11442838
M. Wt: 365.79 g/mol
InChI Key: MBSDYPXXOMSVMJ-UHFFFAOYSA-N
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Description

Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a butyl ester group, a chloro-fluorophenyl moiety, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as ammonium acetate and formamide are often used.

    Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where the chloro-fluorophenyl group is introduced using reagents like 2-chloro-6-fluorobenzyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro substituents in Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate imparts unique electronic properties that may enhance its biological activity compared to similar compounds with only one halogen substituent. This dual substitution can lead to improved binding affinity and selectivity for specific molecular targets.

Properties

Molecular Formula

C16H17ClFN5O2

Molecular Weight

365.79 g/mol

IUPAC Name

butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17ClFN5O2/c1-3-4-8-25-15(24)12-9(2)19-16-20-21-22-23(16)14(12)13-10(17)6-5-7-11(13)18/h5-7,14H,3-4,8H2,1-2H3,(H,19,20,22)

InChI Key

MBSDYPXXOMSVMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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